molecular formula C12H10ClN B072908 4-chloro-N-phenylaniline CAS No. 1205-71-6

4-chloro-N-phenylaniline

Cat. No. B072908
CAS RN: 1205-71-6
M. Wt: 203.67 g/mol
InChI Key: VPRIGCVCJPKVFZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-chloro-N-phenylaniline involves several steps, including photolysis of 4-chloroaniline and its N,N-dimethyl derivative in polar media, leading to the generation of the corresponding triplet phenyl cations. These cations undergo further reactions to form various products depending on the solvent's properties (Guizzardi et al., 2001).

Molecular Structure Analysis

The crystal and molecular structure of derivatives of 4-chloro-N-phenylaniline, such as 1-chloro-2-methyl-4-nitrobenzene, shows that the molecule is essentially planar, with interactions between adjacent benzene rings stabilizing the structure (Saeed & Simpson, 2012).

Chemical Reactions and Properties

4-Chloro-N-phenylaniline undergoes various chemical reactions, including N-oxidation leading to the formation of N-(4-chlorophenyl)-hydroxylamine and 1-chloro-4-nitrosobenzene. The metabolism of 4-chloroaniline by prostaglandin synthase illustrates its reactivity and the formation of radical intermediates (Golly & Hlavica, 1985).

Physical Properties Analysis

The physical properties of 4-chloro-N-phenylaniline derivatives, including their crystal growth and structural features, have been studied, revealing details about their solubility, lattice energies, and intermolecular interactions (Sharma et al., 2012).

Chemical Properties Analysis

Electrochemical studies of 4-chloroaniline in water/acetonitrile mixtures have provided insights into the oxidation processes and the formation of products such as 4-chloro-2-(phenylsulfonyl)aniline and N-(4-chlorophenyl)benzenesulfonamide. These studies highlight the compound's reactivity and potential for synthesis of various derivatives (Mohamadighader et al., 2020).

Scientific Research Applications

  • Synthesis and Pesticidal Activity : N,N'-diacyl derivatives of 4-chloro-1,2-phenylenediamine, synthesized through acylation, have been investigated for their fungicidal activities. These derivatives are found to convert into 2-alkyl-5-chlorobenzimidazoles in cotton plants (Molchanov et al., 1983).

  • Photoheterolysis Studies : Research on the photoheterolysis of 4-chloroaniline and its derivatives in polar media has been conducted. This process generates the corresponding triplet phenyl cations, which demonstrate significant reactivity and can form various compounds through different pathways, including electrophilic substitution and reduction (Guizzardi et al., 2001).

  • Arylation and Alkylation : The irradiation of 4-chloro-N,N-dimethylaniline in acetonitrile in the presence of benzene and alkenes leads to heterolytic dehalogenation and trapping of the cation, forming various aryl- and alkylanilines. This method demonstrates a smooth synthesis process for these compounds (Fagnoni et al., 1999).

  • Ionic Meerwein Arylation of Olefins : A study on the ionic Meerwein arylation of olefins using 4-chloroaniline and its N,N-dimethyl derivative in polar solvents has been conducted. This process generates arylated products with medium to good yields, showing potential applications in organic synthesis (Mella et al., 2001).

  • Berthelot Reaction Improvement for Ammonium Determination : In a study aimed at improving the Berthelot reaction for determining ammonium in soil extracts and water, 4-chloro-N-phenylaniline derivatives were evaluated. The research sought to minimize interferences by metallic cations and N-containing organic compounds (Rhine et al., 1998).

  • Electrochemical Reduction Studies : The electrochemical reduction of 2-chloro-N-phenylacetamides at carbon and silver cathodes in dimethylformamide has been explored. This study contributes to understanding the reduction mechanisms of related compounds (Pasciak et al., 2014).

Safety and Hazards

The safety information for 4-Chloro-N-phenylaniline indicates that it has a GHS07 pictogram and a warning signal word . The hazard statement is H302 . Precautionary statements include P280-P305+P351+P338 .

properties

IUPAC Name

4-chloro-N-phenylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClN/c13-10-6-8-12(9-7-10)14-11-4-2-1-3-5-11/h1-9,14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPRIGCVCJPKVFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70152883
Record name 4-Chloro-N-phenylbenzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70152883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-N-phenylaniline

CAS RN

1205-71-6
Record name NSC 231508
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001205716
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1205-71-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=231508
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Chloro-N-phenylbenzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70152883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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